Isodocarpin
Overview
Description
Isodocarpin is a natural product belonging to the enmein-type of natural products, noted for its complex molecular structure and synthesis. Its synthesis and structural elucidation have been subjects of significant interest due to its bioactive potential and challenging chemical framework.
Synthesis Analysis
The synthesis of Isodocarpin has been achieved through divergent total syntheses methodologies, highlighting the efficiency and creativity in organic synthesis. For instance, an efficient strategy included early-stage cage formation to control succeeding diastereoselectivity, one-pot acylation/alkylation/lactonization to construct the C-ring and C8 quaternary center, and a reductive alkenylation approach to construct the enmain D/E rings (Pan, Chen, & Dong, 2018). Moreover, another approach utilized photochemical Wolff Rearrangement with asymmetric ketene aminolysis, highlighting innovative reaction development for constructing complex natural products (Beck, 2019).
Scientific Research Applications
Pharmacology and Medicine
Isodocarpin is a diterpenoid isolated from the leaves of Isodon serra, a plant widely distributed in China . This plant has been used in traditional medicine for the treatment of acute jaundice, hepatitis, and acute cholecystitis .
Application
Isodocarpin, along with other diterpenoids from Isodon serra, is being studied for its potential medicinal properties .
Method of Application
The leaves of Isodon serra are extracted with a mixture of acetone and water. The extract is then separated by silica gel column chromatography to isolate Isodocarpin and other diterpenoids .
Results
While specific results regarding Isodocarpin were not mentioned, the study of these diterpenoids could lead to the development of new treatments for diseases such as jaundice and hepatitis .
Pharmacokinetics
Application
Isodocarpin, along with other bioactive diterpenoids of Rabdosia serra extract, has been studied in pharmacokinetic research .
Method of Application
The pharmacokinetic properties of Isodocarpin and other diterpenoids are studied in both normal and liver-injured rats .
Melanogenesis Inhibition
Application
Isodocarpin has been identified as a potent inhibitor of melanogenesis .
Method of Application
In research settings, Isodocarpin’s inhibitory effect on melanogenesis is typically studied in B16 4A5 cells, a type of mouse melanoma cell .
Results
Isodocarpin has been found to inhibit the expression of tyrosinase, tyrosine-related protein (TRP)-1, and TRP-2 mRNA . These proteins are involved in the production of melanin. The IC50 of Isodocarpin in B16 4A5 cells is 0.19 μM , indicating a strong inhibitory effect.
Hepatoprotection
Application
Isodocarpin, along with other bioactive diterpenoids of Rabdosia serra extract, has been studied for its hepatoprotective effects .
Method of Application
The hepatoprotective properties of Isodocarpin and other diterpenoids are studied in both normal and Con A-induced liver injury rats .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S,4S,8R,9R,12S,13S,16R)-9-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-10-11-4-5-12-19(8-11,15(10)21)17(23)25-13-6-7-18(2,3)14-16(22)24-9-20(12,13)14/h11-14,16,22H,1,4-9H2,2-3H3/t11-,12-,13+,14-,16-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAOBBJDPFYUKJ-RVMSTXCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C3(C1C(OC3)O)C4CCC5CC4(C(=O)C5=C)C(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4CC[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Macrocalin A | |
CAS RN |
10391-08-9 | |
Record name | Macrocalin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010391089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.